4-O-alpha-D-galactopyranosyl-D-galactopyranose

Description

Introduction and Nomenclature

Historical Context and Discovery

The discovery and characterization of 4-O-alpha-D-galactopyranosyl-D-galactopyranose emerged from the broader field of carbohydrate research that gained momentum in the twentieth century. The compound was first identified as a natural product obtained through hydrolysis of galactan polysaccharides, particularly from white lupin seeds (Lupinus albus) and soya beans (Glycine max). This discovery represented an important milestone in understanding the structural diversity of disaccharides based on galactose residues.

The systematic study of this compound began with its isolation as a degradation product of mucilage from common okra (Hibiscus esculentus), establishing its presence in various plant sources. Early researchers recognized the compound's significance as a building block in complex carbohydrate structures and its potential role in metabolic pathways. The compound's identification contributed to the broader understanding of galactose-containing oligosaccharides and their distribution in nature.

Chemical analysis revealed that this disaccharide possesses unique structural characteristics that distinguish it from other common disaccharides such as lactose and maltose. The establishment of its chemical identity required sophisticated analytical techniques to determine its precise linkage pattern and stereochemistry, leading to its formal recognition as a distinct carbohydrate entity with specific biological functions.

Structural Significance in Carbohydrate Chemistry

The structural architecture of 4-O-alpha-D-galactopyranosyl-D-galactopyranose places it within the category of reducing disaccharides, characterized by the presence of one free hemiacetal unit that retains reducing properties. The compound consists of two galactose residues connected through an alpha-1,4-glycosidic linkage, where the alpha configuration refers to the stereochemical arrangement at the anomeric carbon of the donor sugar molecule.

The glycosidic bond formation in this disaccharide occurs through a dehydration reaction between the anomeric carbon of one galactose unit and the four-position hydroxyl group of the second galactose residue. This specific linkage pattern creates a unique three-dimensional structure that influences the compound's physical and chemical properties. The alpha-1,4-glycosidic bond geometry results in a distinct molecular conformation that affects its interaction with enzymes and other biological molecules.

The molecular formula C₁₂H₂₂O₁₁ reflects the composition of two galactose units with the elimination of one water molecule during glycosidic bond formation. The molecular weight of 342.30 grams per mole provides important information for analytical and synthetic applications. The compound's structural features make it an important model system for understanding carbohydrate-protein interactions and enzymatic recognition mechanisms.

Nomenclature and Alternative Names

The systematic nomenclature of 4-O-alpha-D-galactopyranosyl-D-galactopyranose follows International Union of Pure and Applied Chemistry (IUPAC) conventions for carbohydrate naming. The complexity of carbohydrate nomenclature necessitates multiple naming systems to accommodate different scientific contexts and research applications.

Galabiose

The common name galabiose represents the most widely used designation for this disaccharide in biochemical literature. This nomenclature derives from the compound's composition of two galactose residues and follows the established pattern of disaccharide naming conventions. The term galabiose effectively communicates the compound's essential structural characteristics while providing a concise reference for scientific communication.

Galabiose has gained acceptance across multiple disciplines within carbohydrate chemistry and biochemistry. The name appears consistently in databases such as PubChem, where it serves as a primary identifier alongside more systematic nomenclature. This common name facilitates communication between researchers and provides an accessible reference point for interdisciplinary studies involving carbohydrate metabolism and structural biology.

The widespread adoption of the galabiose designation reflects its practical utility in scientific discourse. Research publications frequently employ this nomenclature when discussing the compound's biological functions, synthetic pathways, and analytical characteristics. The name has become embedded in the scientific lexicon as a standard reference for this specific disaccharide structure.

Alpha-D-Galp-(1->4)-D-Galp

The condensed nomenclature Alpha-D-Galp-(1->4)-D-Galp provides a precise structural descriptor that emphasizes the linkage connectivity and stereochemistry. This systematic designation employs standard abbreviations where "Galp" represents galactopyranose and the "(1->4)" notation indicates the specific carbon positions involved in the glycosidic bond formation.

This nomenclature system offers several advantages for structural communication in specialized carbohydrate chemistry contexts. The notation clearly specifies the anomeric configuration (alpha) of the donor residue and the precise attachment point on the acceptor residue. The arrow notation (1->4) provides unambiguous information about the directionality of the glycosidic linkage, essential for understanding the compound's three-dimensional structure.

The systematic nature of this nomenclature makes it particularly valuable for database indexing and computational applications. Chemical databases and molecular modeling software often employ such standardized notation systems to ensure accurate structural representation and facilitate automated processing of carbohydrate structures.

4-O-(α-D-Galactopyranosyl)-D-galactose

The systematic name 4-O-(α-D-galactopyranosyl)-D-galactose represents the most complete and unambiguous chemical designation for this compound. This nomenclature explicitly identifies the acceptor sugar (D-galactose), the position of substitution (4-O), and the complete identity of the donor sugar (α-D-galactopyranosyl).

This systematic naming convention follows established IUPAC guidelines for carbohydrate nomenclature and provides maximum structural information. The designation clearly distinguishes this compound from other galactose-containing disaccharides with different linkage patterns or stereochemical configurations. The inclusion of stereochemical descriptors (α-D) ensures precise identification of the compound's three-dimensional structure.

The systematic name serves as the definitive chemical identifier in regulatory and analytical contexts where precise structural specification is required. Chemical abstracts services and regulatory databases typically employ such systematic nomenclature to maintain accuracy and prevent confusion between structurally similar compounds.

Classification in Glycochemistry

The classification of 4-O-alpha-D-galactopyranosyl-D-galactopyranose within glycochemistry encompasses multiple hierarchical levels based on structural and functional characteristics. As a disaccharide composed of two galactose residues, the compound belongs to the category of homodisaccharides, distinguishing it from heterodisaccharides that contain different monosaccharide units.

The compound's classification as a reducing disaccharide stems from the presence of one free anomeric carbon that retains the ability to undergo ring-opening reactions. This reducing character distinguishes it from non-reducing disaccharides such as sucrose and trehalose, where both anomeric carbons participate in glycosidic bond formation. The reducing nature of galabiose affects its chemical reactivity and biological recognition properties.

Within the broader context of glycan classification, galabiose represents a member of the galacto-oligosaccharide family. This classification reflects its structural relationship to larger galactose-containing oligosaccharides and polysaccharides found in various biological systems. The compound serves as a fundamental building block for more complex galactan structures and participates in metabolic pathways involving galactose catabolism.

The following table summarizes the key classification parameters for 4-O-alpha-D-galactopyranosyl-D-galactopyranose:

| Classification Parameter | Category |

|---|---|

| Molecular Type | Disaccharide |

| Monosaccharide Composition | Homodisaccharide (Galactose × 2) |

| Reducing Character | Reducing disaccharide |

| Glycosidic Linkage Type | Alpha-1,4-glycosidic bond |

| Stereochemical Class | D-configuration |

| Functional Group Classification | O-glycoside |

The compound's position within carbohydrate classification systems reflects its importance as both a naturally occurring metabolite and a synthetic target for carbohydrate chemistry research. Its structural characteristics make it a valuable model compound for studying glycosidic bond formation and cleavage reactions, contributing to the fundamental understanding of carbohydrate chemistry principles.

Properties

IUPAC Name |

(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5+,6+,7-,8-,9-,10+,11?,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBGYTABKSRVRQ-OEBXJAKGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-O-alpha-D-galactopyranosyl-D-galactopyranose (CAS 80446-85-1) is a disaccharide that plays a significant role in glycobiology, particularly in understanding carbohydrate recognition and cell-cell interactions. This compound is instrumental in various biochemical assays and has been studied for its biological activities, including its interactions with glycosyltransferases, lectins, and its potential therapeutic applications.

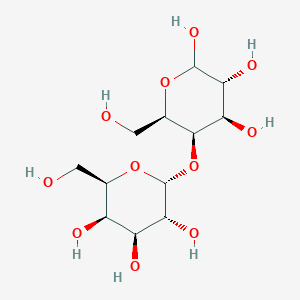

4-O-alpha-D-galactopyranosyl-D-galactopyranose is characterized by the presence of two galactose units linked through an alpha glycosidic bond. Its molecular formula is , and it has a molecular weight of 342.30 g/mol. The structural formula can be represented as follows:

1. Glycosylation Processes

This compound serves as a model substrate for studying the specificity of galactosyltransferase enzymes, which are crucial for the enzymatic transfer of galactose residues onto glycoproteins and glycolipids. Research indicates that 4-O-alpha-D-galactopyranosyl-D-galactopyranose aids in elucidating the mechanisms of glycosylation processes that are vital for proper cellular function and signaling pathways .

2. Lectin Binding Studies

4-O-alpha-D-galactopyranosyl-D-galactopyranose is extensively utilized in lectin binding assays. Lectins are proteins that bind carbohydrates specifically, and this disaccharide helps in characterizing carbohydrate-binding proteins. These studies contribute to understanding various biological processes, including immune responses and pathogen recognition .

3. Antibacterial Activity

Recent studies have indicated potential antibacterial properties associated with derivatives of galactopyranose compounds. For example, N-(β-D-galactopyranosyl)-thiosemicarbazide has shown significant antibacterial activity against various pathogens, suggesting that modifications of galactose derivatives could lead to new therapeutic agents .

Case Study 1: Enzymatic Activity

In a study focused on the enzymatic activity of galactosyltransferases, researchers utilized 4-O-alpha-D-galactopyranosyl-D-galactopyranose to determine enzyme specificity. The findings demonstrated that specific enzymes preferentially transfer galactose to this disaccharide, highlighting its importance in biochemical pathways related to glycoprotein synthesis.

Case Study 2: Antimicrobial Testing

Another study investigated the antimicrobial effects of N-(β-D-galactopyranosyl)-thiosemicarbazide, which is structurally related to 4-O-alpha-D-galactopyranosyl-D-galactopyranose. The compound exhibited bactericidal and bacteriostatic effects against Salmonella and E. coli strains, with an LD50 value indicating moderate toxicity levels . This suggests that derivatives of galactose may hold promise as antimicrobial agents.

Research Findings Table

Comparison with Similar Compounds

Table 1: Structural Features of Galabiose and Related Disaccharides

Key Observations :

- Linkage Position and Configuration : The α-1→4 linkage in galabiose induces a folded conformation, unlike the linear structures of β-1→6 or β-1→4 linked disaccharides .

- Hydrogen Bonding : Unique to galabiose, the O-3⋯O-5' hydrogen bond stabilizes its folded structure, absent in lactose or β-linked analogs .

Physicochemical Properties

Table 2: Thermodynamic and Solubility Data

Key Observations :

Q & A

Q. How can the structural configuration of 4-O-α-D-galactopyranosyl-D-galactopyranose be confirmed experimentally?

Methodological Answer:

- NMR Spectroscopy : Use 1D H and C NMR to identify anomeric protons (δ ~4.8–5.5 ppm for α-linkages) and glycosidic bond positions. 2D experiments (COSY, HSQC, HMBC) resolve spin systems and confirm inter-residue connectivity .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight (CHO; MW 342.30) and fragmentation patterns to confirm glycosidic bonds .

- X-ray Crystallography : For crystalline samples, analyze unit cell parameters and hydrogen-bonding networks to resolve stereochemistry .

Q. What enzymatic assays are suitable for studying galactosyltransferase specificity toward 4-O-α-D-galactopyranosyl-D-galactopyranose?

Methodological Answer:

- Radioactive Labeling : Incubate enzymes with UDP-C-galactose and monitor incorporation into acceptor substrates via scintillation counting .

- Fluorescence-Based Assays : Use synthetic analogs (e.g., 4-methylumbelliferyl derivatives) to track enzymatic activity via fluorometric detection .

- HPLC Analysis : Quantify reaction products post-enzymatic incubation using hydrophilic interaction chromatography (HILIC) with refractive index or ELSD detection .

Q. How is 4-O-α-D-galactopyranosyl-D-galactopyranose synthesized in vitro?

Methodological Answer:

- Chemical Synthesis : Protect hydroxyl groups (e.g., benzylidene/acetyl) on galactose donors. Activate donors as trichloroacetimidates or sulfonates for glycosylation. Deprotect post-coupling using catalytic hydrogenation or mild bases .

- Enzymatic Synthesis : Use recombinant galactosyltransferases (e.g., α1,4-GalT) with UDP-galactose as a donor. Optimize pH (7.0–7.5) and Mn/Mg cofactors for yield enhancement .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic activity data for galactosyltransferases using this substrate?

Methodological Answer:

- Kinetic Parameter Analysis : Compare and values under standardized conditions (pH, temperature, ion concentration). Discrepancies may arise from enzyme isoforms or assay buffers .

- Structural Mutagenesis : Introduce point mutations (e.g., DXD motif alterations) to assess impact on catalytic efficiency. Validate via Michaelis-Menten kinetics .

- Controlled Substrate Purity : Ensure substrates are free of contaminants (e.g., trace β-anomers) via HPLC purification, as impurities can skew activity measurements .

Q. What strategies optimize regioselectivity in the chemical synthesis of 4-O-α-D-galactopyranosyl-D-galactopyranose?

Methodological Answer:

- Temporary Protecting Groups : Use orthogonal protections (e.g., tert-butyldimethylsilyl for C6, benzoyl for C2/C3) to direct glycosylation to the C4 position .

- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) favor α-selectivity by stabilizing oxocarbenium ion intermediates. Add molecular sieves to scavenge water .

- Catalyst Screening : Test Lewis acids (e.g., TMSOTf, BF-EtO) to enhance anomeric control. Monitor via H NMR coupling constants (J ~3–4 Hz for α-linkages) .

Q. How can carbohydrate microarrays leverage 4-O-α-D-galactopyranosyl-D-galactopyranose to study lectin binding?

Methodological Answer:

- Microarray Fabrication : Print the compound onto NHS-activated glass slides at 100 µM concentrations. Include controls (e.g., lactose, galactose) to assess specificity .

- Lectin Profiling : Incubate arrays with fluorescently labeled lectins (e.g., RCA120, ECL). Quantify binding affinity via fluorescence intensity and Scatchard analysis .

- Competitive Assays : Pre-incubate lectins with free galactose to confirm binding is glycan-specific. Use SPR or ITC for kinetic validation .

Q. What advanced analytical techniques address challenges in characterizing trace anomers or isomers of this compound?

Methodological Answer:

- Ion Mobility-MS : Separate α/β anomers based on collisional cross-section differences. Calibrate using standards with known drift times .

- Cryogenic IR Spectroscopy : Resolve spectral fingerprints of hydroxyl stretching modes (3200–3600 cm) to distinguish anomeric configurations .

- Capillary Electrophoresis (CE) : Utilize borate buffers at pH 9.3 to exploit differential complexation of α/β forms, achieving baseline separation .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting glycosylation kinetic data obtained with this substrate?

Methodological Answer:

- Error Source Identification : Check for batch-to-batch substrate variability (e.g., moisture content, anomeric purity) via H NMR integration .

- Multivariate Statistics : Apply principal component analysis (PCA) to enzyme activity datasets to isolate variables (e.g., buffer composition, donor:acceptor ratios) causing discrepancies .

- In Silico Modeling : Simulate enzyme-substrate docking (e.g., AutoDock Vina) to predict binding orientations and compare with experimental IC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.